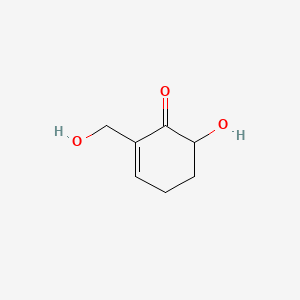
6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C7H10O3 It is a derivative of cyclohexenone, featuring hydroxyl and hydroxymethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for the preparation of 6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one. One common method involves the oxidation of cyclohexene derivatives. For instance, catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts can yield cyclohexenone derivatives . Another approach involves the Birch reduction of anisole followed by acid hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves catalytic oxidation processes. These methods are favored due to their efficiency and scalability. The use of hydrogen peroxide and vanadium catalysts is a common industrial approach .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Ethers and esters.
Scientific Research Applications
6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activities, receptor binding, and other cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)cyclohex-2-en-1-one: Similar in structure but lacks the additional hydroxyl group.
6-Hydroxy-6-methylcyclohex-2-en-1-one: Contains a methyl group instead of a hydroxymethyl group.
2-Methyl-2-cyclohexen-1-one: Features a methyl group at the 2-position instead of a hydroxymethyl group.
Uniqueness
6-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
6-hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c8-4-5-2-1-3-6(9)7(5)10/h2,6,8-9H,1,3-4H2 |
InChI Key |
PCRJCEYMCLGVAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(=C1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



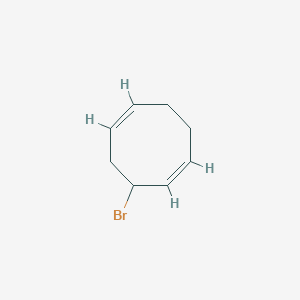

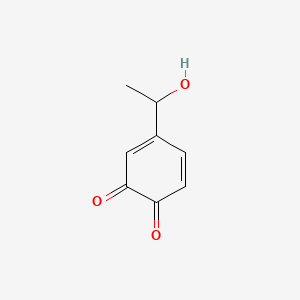
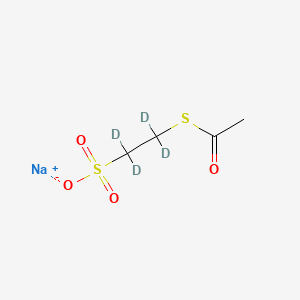
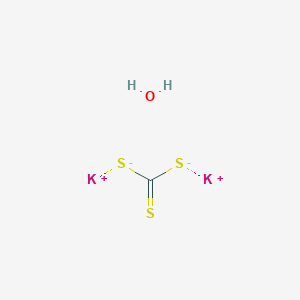
![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[3-[4-(2-piperidin-1-ylethoxy)benzoyl]-2-[4-[(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-2-yl]peroxyphenyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13835771.png)
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)

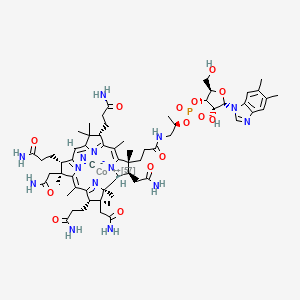
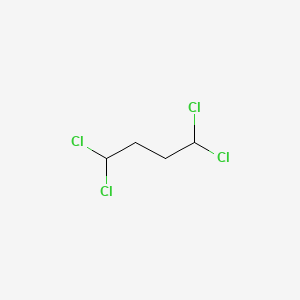
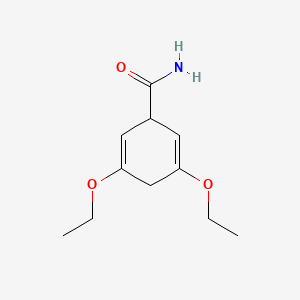
![[7-Methyloctoxy(phenyl)phosphoryl]benzene](/img/structure/B13835788.png)
